N,N-Bis(2-(dodecylamino)ethyl)-glycine monohydrochloride
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Overview
Description
N,N-Bis(2-(dodecylamino)ethyl)-glycine monohydrochloride is a synthetic organic compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to reduce surface tension and form micelles in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-(dodecylamino)ethyl)-glycine monohydrochloride typically involves the reaction of dodecylamine with ethylene oxide to form N,N-Bis(2-hydroxyethyl)dodecylamine. This intermediate is then reacted with chloroacetic acid to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C)
Solvent: Aqueous or organic solvents like ethanol
Catalysts: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity dodecylamine and ethylene oxide
Reaction Control: Automated systems to monitor temperature, pressure, and pH
Purification: Techniques like distillation and crystallization to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-(dodecylamino)ethyl)-glycine monohydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides
Reduction: Reduction reactions to form amines
Substitution: Nucleophilic substitution reactions with halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
Oxidation: Formation of N-oxides
Reduction: Formation of secondary amines
Substitution: Formation of substituted glycine derivatives
Scientific Research Applications
N,N-Bis(2-(dodecylamino)ethyl)-glycine monohydrochloride is widely used in scientific research due to its surfactant properties. Some applications include:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates
Biology: Employed in cell lysis buffers for protein extraction and purification
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, forming micelles. This action facilitates the solubilization of hydrophobic compounds in aqueous solutions. The molecular targets include cell membranes and proteins, where it can disrupt lipid bilayers and enhance permeability.
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(2-hydroxyethyl)dodecylamine
- N,N-Bis(2-hydroxyethyl)dodecanamide
- N,N-Bis(2-hydroxyethyl)ethylenediamine
Uniqueness
N,N-Bis(2-(dodecylamino)ethyl)-glycine monohydrochloride is unique due to its specific structure that combines a long hydrophobic dodecyl chain with a hydrophilic glycine moiety. This dual nature enhances its surfactant properties, making it more effective in reducing surface tension and forming stable micelles compared to similar compounds.
Properties
CAS No. |
84030-30-8 |
---|---|
Molecular Formula |
C30H64ClN3O2 |
Molecular Weight |
534.3 g/mol |
IUPAC Name |
2-[bis[2-(dodecylamino)ethyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C30H63N3O2.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-33(29-30(34)35)28-26-32-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32H,3-29H2,1-2H3,(H,34,35);1H |
InChI Key |
MVXJAPNCCGPZHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCN(CCNCCCCCCCCCCCC)CC(=O)O.Cl |
Origin of Product |
United States |
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